N-[4-({[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}amino)phenyl]acetamide
Description
N-[4-({[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}amino)phenyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a morpholine ring, a sulfonamide group, and an acetamide group, making it a versatile molecule for chemical synthesis and biological studies.
Properties
Molecular Formula |
C20H23N3O6S |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-[4-[[4-methoxy-3-(morpholine-4-carbonyl)phenyl]sulfonylamino]phenyl]acetamide |
InChI |
InChI=1S/C20H23N3O6S/c1-14(24)21-15-3-5-16(6-4-15)22-30(26,27)17-7-8-19(28-2)18(13-17)20(25)23-9-11-29-12-10-23/h3-8,13,22H,9-12H2,1-2H3,(H,21,24) |
InChI Key |
VIZJWEVDCHORAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}amino)phenyl]acetamide typically involves multiple steps, including the formation of the morpholine ring, sulfonylation, and acetamidation. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.
Formation of the Morpholine Ring: This step involves the cyclization of amino alcohols with α-haloacid chlorides under basic conditions.
Acetamidation: The final step involves the acetamidation of the sulfonylated intermediate using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-({[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}amino)phenyl]acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-({[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}amino)phenyl]acetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[4-({[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}amino)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-[4-({[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}amino)phenyl]acetamide: Unique due to its combination of morpholine, sulfonamide, and acetamide groups.
N-[4-({[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}amino)phenyl]benzamide: Similar structure but with a benzamide group instead of an acetamide group.
N-[4-({[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}amino)phenyl]propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
